2-Ethylhexyl lactate

Description

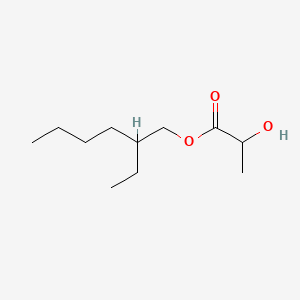

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECDACOUYKFOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042333 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-86-9 | |

| Record name | 2-Ethylhexyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GY6603OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Ethylhexyl Lactate from Lactic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl lactate, an ester of significant interest due to its properties as a green solvent and its applications in various industries, including pharmaceuticals and drug development. This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is produced through the esterification of lactic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid to achieve high yields and reaction rates. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. This guide will explore different catalytic systems and process technologies for the production of this compound.

Synthetic Methodologies

The primary method for synthesizing this compound is direct esterification. This section outlines various catalytic approaches to this reaction.

Homogeneous Acid Catalysis

Traditional synthesis often employs homogeneous acid catalysts such as p-toluenesulfonic acid. While effective, these catalysts can be difficult to separate from the reaction mixture, leading to purification challenges.

Heterogeneous Solid Acid Catalysis

To circumvent the issues associated with homogeneous catalysts, solid acid catalysts have been investigated. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and a cleaner product stream.

Acidic Ionic Liquid Catalysis

A highly efficient and green approach involves the use of acidic ionic liquids as catalysts. These catalysts can lead to high yields under mild reaction conditions and can often be recycled multiple times without a significant loss in activity. A notable advantage is the potential for the formation of a biphasic system, where the product separates from the catalyst phase, simplifying purification.[1]

Enzymatic Synthesis

Biocatalysis using lipases presents an environmentally benign alternative for the synthesis of this compound. This method offers high selectivity and operates under mild conditions, minimizing byproduct formation. However, reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.

Reactive Distillation

For continuous production, reactive distillation is a promising process intensification technology. This technique combines the chemical reaction and the separation of products in a single unit. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using an acidic ionic liquid catalyst, which has demonstrated high efficiency.

Synthesis of this compound using an Acidic Ionic Liquid Catalyst

Materials:

-

Lactic acid

-

2-Ethylhexanol

-

Acidic ionic liquid catalyst (e.g., triethylamine-based with sulfuric acid)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine lactic acid and 2-ethylhexanol. A twofold molar excess of 2-ethylhexanol to lactic acid is recommended.[1]

-

Add the acidic ionic liquid catalyst to the mixture. A catalyst loading of 15 mol% relative to lactic acid is typically used.[1]

-

Heat the reaction mixture to 60°C with constant stirring.[1]

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the desired conversion is achieved. High yields (96-97%) can be obtained under these conditions.[1]

-

After the reaction is complete, cool the mixture to room temperature. If a biphasic system forms, separate the organic layer containing the this compound.

-

Wash the organic layer with water to remove any residual catalyst and unreacted lactic acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The unreacted 2-ethylhexanol can be removed at 63-65°C under a vacuum of 10 mmHg.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from the synthesis of this compound under various conditions.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Catalyst System | Molar Ratio (2-EH:LA) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acidic Ionic Liquid | 2:1 | 15 | 60 | Not Specified | 96-97 | [1] |

| p-Toluenesulfonic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Table 2: Catalyst Performance and Recyclability

| Catalyst System | Recycle Count | Yield after Recycling (%) | Selectivity (%) | Reference |

| Acidic Ionic Liquid | 5 | No significant loss in conversion or selectivity | High | [1] |

Purification Techniques

Distillation

Vacuum distillation is a common and effective method for purifying this compound. It allows for the separation of the product from unreacted starting materials, byproducts, and the catalyst (if not heterogeneous).

Melt Crystallization

For achieving very high purity, melt crystallization is a suitable technique for lactate esters. This process involves cooling the impure ester until it crystallizes, leaving the impurities in the liquid phase. The purified crystals can then be separated. This method can yield products with a purity of at least 98 wt%, and often higher.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the esterification of lactic acid with 2-ethylhexanol.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylhexyl lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl lactate, a lactate ester, is gaining significant attention across various industries, including pharmaceuticals and drug development, owing to its favorable characteristics as a "green" solvent and plasticizer.[1][] Its biodegradability, low toxicity, and effective solvency make it a sustainable alternative to traditional volatile organic compounds (VOCs).[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a mild ester odor.[1] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Mild ester | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [4][5] |

| Molecular Weight | 202.29 g/mol | [4][5] |

| CAS Number | 6283-86-9 (DL-form), 186817-80-1 ((S)-form) | [3][5] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 97-98 °C (at 3 Torr), ~243-246 °C (at 760 mmHg) | [] |

| Melting Point | Data not available | |

| Density | ~0.940 - 0.954 g/cm³ at 20 °C | [] |

| Flash Point | ~99.2 - 113 °C | [6] |

| Vapor Pressure | 0.00558 mmHg at 25°C | [6] |

| Water Solubility | 429 mg/L at 20 °C | [7] |

| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester and secondary alcohol functional groups.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, and can also proceed autocatalytically.[3] The hydrolysis products are lactic acid and 2-ethylhexanol.[3]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where a dilute acid (e.g., HCl or H₂SO₄) is used as a catalyst.[9]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction, typically carried out with a base like sodium hydroxide, is irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt.[9][10]

-

Autocatalytic Hydrolysis: The lactic acid produced during hydrolysis can act as a catalyst, accelerating the reaction rate.[3]

References

- 1. biviture.com [biviture.com]

- 3. This compound | 6283-86-9 | Benchchem [benchchem.com]

- 4. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound CAS#: 6283-86-9 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to 2-Ethylhexyl (2S)-2-hydroxypropanoate (CAS Number: 186817-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Ethylhexyl (2S)-2-hydroxypropanoate (CAS No. 186817-80-1), an ester of lactic acid and 2-ethylhexanol. It is also commonly known as 2-ethylhexyl lactate. This document consolidates critical information regarding its chemical and physical properties, synthesis, regulatory status, and safety profile. Notably, this compound is recognized for its applications as a biodegradable solvent, emollient, and skin-conditioning agent in various industries, including cosmetics and personal care products. While direct modulation of specific signaling pathways by this molecule has not been identified in the current body of scientific literature, its biological effects are primarily associated with its hydrolysis into lactic acid and 2-ethylhexanol. This guide aims to serve as a comprehensive resource for professionals in research and drug development.

Chemical and Physical Properties

2-Ethylhexyl (2S)-2-hydroxypropanoate is a chiral ester with the (2S) configuration being the most common.[1] It is a colorless liquid with a mild, pleasant odor.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 186817-80-1 | [1] |

| Molecular Formula | C11H22O3 | [1] |

| Molecular Weight | 202.29 g/mol | [1][2] |

| IUPAC Name | 2-ethylhexyl (2S)-2-hydroxypropanoate | [3] |

| Synonyms | 2-Ethylhexyl L-(+)-lactate, (2S)-2-Ethylhexyl 2-hydroxypropanoate | [1][3] |

| Boiling Point | 243.0 ± 8.0 °C (Predicted) | |

| Density | 0.954 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 0.124 Pa at 25°C | |

| LogP | 3.3 at 25°C | |

| Water Solubility | 694.9 mg/L @ 25 °C (estimated) | [4] |

| Flash Point | 99.2 °C | [4] |

Synthesis and Manufacturing

The primary methods for synthesizing 2-Ethylhexyl (2S)-2-hydroxypropanoate are through chemical esterification or enzymatic biocatalysis.[1]

Chemical Esterification

This process involves the direct reaction of lactic acid with 2-ethylhexanol.[1]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactants: Lactic acid and 2-ethylhexanol are combined in a suitable reaction vessel.

-

Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated under reflux conditions. The temperature and reaction time are carefully controlled to maximize the yield of the ester and minimize side reactions.[1] Water, a byproduct of the reaction, is typically removed to shift the equilibrium towards the product side.

-

Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The product is then purified through distillation to remove unreacted starting materials and byproducts.

Logical Relationship of Chemical Esterification

Biocatalysis

Enzymatic synthesis offers a more environmentally friendly alternative, operating under milder conditions.[1] Lipases are commonly used enzymes for this biocatalytic esterification.

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reactants: Lactic acid and 2-ethylhexanol are mixed, often in a solvent-free system or in a non-polar organic solvent to facilitate the reaction.

-

Enzyme: An immobilized lipase, such as Novozym® 435 (lipase from Candida antarctica), is added to the reactant mixture.[5][6]

-

Reaction Conditions: The reaction is typically carried out in a stirred-tank reactor or a packed-bed reactor.[7] The temperature is maintained at a level optimal for the enzyme's activity, for instance, between 40°C and 70°C.[6][7] The reaction is monitored over time until a high conversion rate is achieved.

-

Enzyme Removal: The immobilized enzyme is easily separated from the reaction mixture by filtration for potential reuse.[6]

-

Purification: The product is then purified, typically by distillation, to remove any unreacted substrates.

Experimental Workflow for Biocatalysis

Mechanism of Action and Metabolism

Based on available literature, 2-Ethylhexyl (2S)-2-hydroxypropanoate does not appear to have a specific, direct mechanism of action on cellular signaling pathways in the manner of a targeted therapeutic agent. Its biological effects are primarily attributed to its role as a solvent and emollient, and its subsequent hydrolysis in biological systems.

The primary metabolic pathway for this compound is hydrolysis, catalyzed by esterase enzymes, which breaks the ester bond to yield lactic acid and 2-ethylhexanol.[8]

C₁₁H₂₂O₃ + H₂O ⇌ C₃H₆O₃ + C₈H₁₈O (this compound + Water ⇌ Lactic acid + 2-Ethylhexanol)

Lactic acid is a naturally occurring substance in the human body and is readily metabolized. 2-Ethylhexanol is also metabolized and excreted. The toxicity profile of 2-Ethylhexyl (2S)-2-hydroxypropanoate is therefore closely related to that of its hydrolysis products.[8]

Metabolic Pathway of 2-Ethylhexyl (2S)-2-hydroxypropanoate

Regulatory and Safety Information

2-Ethylhexyl (2S)-2-hydroxypropanoate has undergone regulatory evaluation in various regions. A summary of its regulatory status and safety profile is provided below.

| Jurisdiction/Regulation | Status/Information | Reference(s) |

| USA (EPA TSCA) | Listed on the TSCA Inventory. Designated with a PMN (Pre-Manufacture Notice) flag. | [3] |

| Europe (REACH) | Registered under REACH. | [9] |

| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [10][11] |

| GHS Pictograms | Irritant | [12] |

Toxicity Data Summary

| Test | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD50: >2000 mg/kg | [13] |

| Acute Dermal Toxicity | Rat | Dermal | LD50: >2000 mg/kg | [13] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50: >5.40 mg/L/4h | [13] |

| Skin Irritation | Rabbit | Dermal | Irritating | [10][11] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [10][11] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [10][11] |

Safety Precautions

When handling 2-Ethylhexyl (2S)-2-hydroxypropanoate, it is recommended to use personal protective equipment, including safety goggles, gloves, and protective clothing.[10] Work should be conducted in a well-ventilated area.[10] In case of contact with skin or eyes, rinse thoroughly with water.[10]

Applications in Research and Development

The properties of 2-Ethylhexyl (2S)-2-hydroxypropanoate make it a compound of interest in several areas of research and development:

-

Green Chemistry: Due to its biodegradability and low toxicity, it is explored as a "green solvent" to replace more hazardous conventional solvents.[12]

-

Drug Delivery: Its biocompatible and biodegradable nature makes it a potential candidate for use in drug delivery systems, particularly for encapsulating and enabling the sustained release of hydrophobic drugs.[1]

-

Cosmetics and Personal Care: It is investigated for its emollient and moisturizing properties in cosmetic and personal care formulations.[1]

Conclusion

2-Ethylhexyl (2S)-2-hydroxypropanoate is a versatile compound with a favorable safety and environmental profile. Its primary functions are as a solvent and emollient, and its biological activity is mainly understood through its hydrolysis into endogenous or readily metabolized compounds. While it does not appear to directly influence specific signaling pathways, its physicochemical and toxicological properties are well-characterized, making it a valuable component in various industrial and research applications. This guide provides a foundational understanding for professionals working with this compound.

References

- 1. Buy 2-Ethylhexyl (2S)-2-hydroxypropanoate | 186817-80-1 [smolecule.com]

- 2. (2S)-2-Ethylhexyl 2-hydroxypropanoate | C11H22O3 | CID 70700521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ethyl hexyl (2S)-2-hydroxypropanoate, 186817-80-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Lactic Acid, 2-Ethylhexyl Ester; Exemption from the Requirement of a Tolerance [federalregister.gov]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. echemi.com [echemi.com]

- 11. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 6283-86-9 | Benchchem [benchchem.com]

- 13. New Amendments to the European Cosmetic Regulation – CRITICAL CATALYST [criticalcatalyst.com]

An In-depth Technical Guide to the Hydrolytic Stability and Degradation Pathways of 2-Ethylhexyl lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability and degradation pathways of 2-Ethylhexyl lactate. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.

Chemical and Physical Properties

This compound is an ester of lactic acid and 2-ethylhexanol, possessing a range of properties that make it a versatile solvent and plasticizer.[1] A summary of its key chemical and physical data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| CAS Number | 6283-86-9 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Boiling Point | 97-98 °C (at 3 Torr) | - |

| Density | 0.9399 g/cm³ | - |

| Water Solubility | 429 mg/L at 20°C | - |

| LogP | 3.3 at 25°C | - |

Hydrolytic Stability

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of its ester linkage. This reaction is significantly influenced by pH and can be autocatalyzed by the acidic degradation product.[1]

General Principles of Hydrolysis

The hydrolysis of this compound yields lactic acid and 2-ethylhexanol as the primary products.[1] The reaction can be described in three distinct kinetic stages, a model well-established for similar short-chain alkyl lactates such as ethyl and methyl lactate[1][2][3][4][5]:

-

Initiation/Neutral Hydrolysis: In the absence of external acid or base catalysts, the ester undergoes a slow, spontaneous hydrolysis in an aqueous solution.[1][2][4][5]

-

Autocatalytic Hydrolysis: As the hydrolysis progresses, the formation of lactic acid acts as an acid catalyst, accelerating the rate of the ester cleavage. This autocatalysis leads to a significant increase in the degradation rate after an initial lag phase.[1][2][4][5]

-

Equilibrium: The hydrolysis reaction is reversible. As the concentrations of the products (lactic acid and 2-ethylhexanol) increase, the reverse reaction, esterification, becomes more significant, eventually leading to a state of equilibrium.[1][2][4][5]

While specific kinetic data for this compound is not extensively available in public literature, studies on analogous alkyl lactates indicate that the length of the alkyl chain can influence the rate of the initial neutral hydrolysis phase.[1][2] It is anticipated that the longer 2-ethylhexyl chain may result in a slightly slower hydrolysis rate compared to its methyl or ethyl counterparts due to steric hindrance.

Effect of pH

The rate of hydrolysis is highly dependent on the pH of the aqueous solution:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is accelerated. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydrolysis is rapid and essentially irreversible.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a lactate salt, which drives the reaction to completion.[1]

Degradation Pathways

The degradation of this compound is primarily governed by hydrolysis, with oxidation representing a secondary pathway.

Hydrolytic Degradation

The hydrolytic cleavage of the ester bond is the principal degradation route. The mechanisms for acid and base-catalyzed hydrolysis are depicted below.

Oxidative Degradation

A secondary degradation pathway involves the oxidation of the secondary alcohol group on the lactate moiety. This reaction typically requires the presence of an oxidizing agent and can lead to the formation of 2-Ethylhexyl pyruvate.

Experimental Protocols

The following sections outline detailed methodologies for assessing the hydrolytic stability and oxidative degradation of this compound.

Protocol for Determining Hydrolytic Stability (Adapted from OECD Guideline 111)

This protocol is designed to determine the rate of hydrolysis of this compound as a function of pH.

4.1.1. Materials and Reagents

-

This compound (high purity)

-

Sterile aqueous buffer solutions: pH 4.0, 7.0, and 9.0

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for this compound, lactic acid, and 2-ethylhexanol

-

Sterile, stoppered glass flasks

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector

4.1.2. Experimental Workflow

4.1.3. Tiered Testing Approach

-

Tier 1: Preliminary Test:

-

Prepare solutions of this compound in pH 4.0, 7.0, and 9.0 buffers at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubate the solutions in the dark at 50 ± 0.5°C for 5 days.

-

Analyze the solutions at the beginning and end of the 5-day period.

-

If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required.

-

-

Tier 2: Main Test (for unstable substances):

-

For each pH at which >10% degradation was observed in the preliminary test, set up a more detailed study.

-

Incubate solutions at a minimum of two additional temperatures to assess the temperature dependence of hydrolysis.

-

Collect samples at appropriate time intervals to establish a degradation curve (at least 6 time points are recommended). The study should continue until 90% degradation is observed or for 30 days, whichever is shorter.

-

Quantify the concentration of this compound at each time point.

-

-

Tier 3: Identification of Hydrolysis Products:

-

Analyze samples from the main test to identify and quantify the major degradation products (lactic acid and 2-ethylhexanol).

-

This can be achieved by comparing retention times and mass spectra with those of authentic reference standards.

-

4.1.4. Data Analysis

-

The degradation of this compound is expected to follow pseudo-first-order kinetics.

-

The rate constant (k) for hydrolysis at each pH and temperature can be determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time.

-

The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k.

Protocol for Assessing Oxidative Degradation

This protocol provides a general framework for evaluating the susceptibility of this compound to oxidation.

4.2.1. Materials and Reagents

-

This compound

-

A suitable oxidizing agent (e.g., hydrogen peroxide, a metal-based catalyst with molecular oxygen).[6][7][8]

-

An appropriate solvent system (e.g., acetonitrile, or solvent-free).[6][8]

-

Reference standard for 2-Ethylhexyl pyruvate.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

4.2.2. Experimental Procedure

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the oxidizing agent to the solution. The molar ratio of substrate to oxidant should be optimized based on the specific agent used.

-

Maintain the reaction at a constant, controlled temperature (e.g., 50-130°C, depending on the catalyst and desired reaction rate).[6][8]

-

Stir the reaction mixture for a defined period.

-

Withdraw aliquots at various time points to monitor the progress of the reaction.

-

Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

-

Analyze the samples to quantify the remaining this compound and the formation of 2-Ethylhexyl pyruvate.

4.2.3. Analytical Methods

-

HPLC-UV: A reversed-phase HPLC method with UV detection can be developed for the simultaneous quantification of this compound and 2-Ethylhexyl pyruvate. The pyruvate, with its ketone functional group, will have a different UV absorbance profile from the lactate.

-

GC-MS: Gas chromatography coupled with mass spectrometry can also be used for separation and identification of the parent compound and its oxidation product.

Summary of Degradation Products

The primary and secondary degradation products of this compound are summarized in Table 2.

| Degradation Pathway | Degradation Product(s) |

| Hydrolysis | Lactic Acid and 2-Ethylhexanol |

| Oxidation | 2-Ethylhexyl pyruvate |

This technical guide provides a foundational understanding of the stability and degradation of this compound. For specific applications, it is recommended that tailored stability studies be conducted under conditions relevant to the intended use and storage of the final product.

References

- 1. This compound | 6283-86-9 | Benchchem [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Highly efficient oxidation of ethyl lactate to ethyl pyruvate with molecular oxygen over VxOy/SBA-15 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Toxicology, Safety, and Handling of 2-Ethylhexyl lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data, safety protocols, and handling procedures for 2-Ethylhexyl lactate. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a lactate ester recognized for its properties as a solvent.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 186817-80-1 | [2] |

| Molecular Formula | C₁₁H₂₂O₃ | [2] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Boiling Point | 243.0 ± 8.0 °C | [2] |

| Flash Point | 99.2 ± 6.9 °C | [2] |

| Density (at 20 °C) | 0.954 ± 0.06 g/mL | [2] |

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its potential for irritation to the skin, eyes, and respiratory system. For lactate esters in general, the acute oral toxicity is low, with a reported LD50 of greater than 2000 mg/kg, and the inhalation LC50 is generally above 5000 mg/m³.[3][4]

Upon contact with biological tissues, this compound can undergo hydrolysis to form lactic acid and 2-ethylhexanol.[3][5][6] The irritant properties of this compound are likely attributable to its hydrolysis products, particularly the acidic nature of lactic acid.[3] The toxicological properties of 2-ethylhexanol also contribute to the overall profile of this compound.[6]

Acute Toxicity

Quantitative data for the acute toxicity of this compound is limited. However, based on information for lactate esters, it is considered to have low acute toxicity.[3] A summary of available acute toxicity data is provided in Table 2.

| Endpoint | Species | Route | Value | Classification | Reference |

| Oral LD50 | Rat | Oral | > 2000 mg/kg (for lactate esters) | Low toxicity | [3] |

| Inhalation LC50 | Rat | Inhalation | > 5000 mg/m³ (for lactate esters) | Low toxicity | [3] |

| Eye Irritation | Irritating (Toxicity Category II) | [6] | |||

| Lung/Respiratory Tract Irritation | Inhalation | Irritating | [6] |

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2) according to GHS classifications.[7] An acute eye irritation study classified it as a Toxicity Category II irritant.[6]

Skin Sensitization

Sub-acute and Sub-chronic Toxicity

A 28-day inhalation study indicated that this compound is irritating to the lungs and respiratory tract.[6] In an aerosol inhalation study, minimal damage to the nasal epithelium was observed at a concentration of 75 mg/m³.[3] No Observed Adverse Effect Level (NOAEL) from repeated oral or dermal toxicity studies for this compound has been identified in the reviewed literature.

Genotoxicity

Specific genotoxicity data for this compound, such as results from an Ames test or in vitro chromosomal aberration assays, are not available in the reviewed literature.

Reproductive and Developmental Toxicity

No evidence of teratogenicity was observed in an inhalation study with 2-ethylhexyl-l-lactate.[3][4] The toxicity of its hydrolysis product, 2-ethylhexanol, has been studied, and these studies did not indicate any increased susceptibility for developmental toxicity.[6] Specific reproductive toxicity screening data for this compound is not available.

Experimental Protocols

Detailed experimental reports for toxicological studies on this compound are not widely available. However, the methodologies for key toxicological assessments are typically performed following standardized OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

Acute oral toxicity is generally assessed in rodents, typically rats. The study involves a single administration of the substance by gavage. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A post-mortem examination is conducted at the end of the observation period.

Skin Irritation (OECD 404 / OECD 439)

The in vivo skin irritation test (OECD 404) involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema at specified time points.[8][9][10] The in vitro reconstructed human epidermis test (OECD 439) is now a common alternative, where the test substance is applied to a reconstructed human epidermis model, and cell viability is measured to assess irritation potential.[1][11][12][13][14]

Experimental Workflow: In Vitro Skin Irritation Test (OECD 439)

Caption: Workflow for in vitro skin irritation testing (OECD 439).

Eye Irritation (OECD 405 / OECD 492)

The traditional in vivo eye irritation test (OECD 405) involves instilling the test substance into the conjunctival sac of a rabbit's eye and scoring for corneal opacity, iritis, and conjunctival redness and chemosis.[15][16][17] The Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492) is an in vitro alternative that measures cytotoxicity in a 3D corneal model.[18][19][20]

Experimental Workflow: In Vivo Eye Irritation Test (OECD 405)

Caption: Workflow for in vivo eye irritation testing (OECD 405).

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The LLNA is the preferred method for assessing skin sensitization potential. It involves the repeated topical application of the test substance to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of a radioactive label or by measuring changes in lymph node cell count or weight. A Stimulation Index (SI) of 3 or greater is typically considered a positive result.[21][22][23]

Genotoxicity (OECD 471 - Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for detecting point mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.[11][24][25]

Logical Relationship: Hydrolysis and Irritation

Caption: Hydrolysis of this compound leading to irritant products.

Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[26]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.[26]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a suitable respirator should be used.[26]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[26]

-

Avoid contact with skin and eyes.[26]

-

Avoid breathing vapors or mists.[26]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[26]

-

Wash hands thoroughly after handling.

Storage

-

Store away from heat, sparks, and open flames.[2]

-

Avoid storage with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[26]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Environmental Fate

This compound is described as being readily biodegradable, suggesting a low potential for environmental persistence.[3][4]

Conclusion

This compound exhibits a toxicological profile characterized primarily by its irritant effects on the skin, eyes, and respiratory system, which are likely mediated by its hydrolysis to lactic acid and 2-ethylhexanol. While it is considered to have low acute systemic toxicity, there is a notable lack of publicly available, detailed quantitative data for several key toxicological endpoints. The conflicting information on its skin sensitization potential highlights the need for further definitive studies. Adherence to recommended safety and handling procedures is crucial to minimize the risk of exposure and adverse effects. For comprehensive risk assessment, particularly for novel applications, further toxicological testing may be warranted.

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. biviture.com [biviture.com]

- 3. inchem.org [inchem.org]

- 4. In vitro genotoxicity studies: n-Butyl acrylate L5178Y mouse lymphoma (TK+/− locus assay), 2-Ethylhexyl acrylate gene mutation assay in Chinese hamster V79 cells, and 2-Ethylhexyl acrylate micronucleus test in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 6283-86-9 | Benchchem [benchchem.com]

- 6. Federal Register :: Lactic Acid, 2-Ethylhexyl Ester; Exemption from the Requirement of a Tolerance [federalregister.gov]

- 7. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. iivs.org [iivs.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Registration Dossier - ECHA [echa.europa.eu]

- 17. chemview.epa.gov [chemview.epa.gov]

- 18. dermatest.com [dermatest.com]

- 19. x-cellr8.com [x-cellr8.com]

- 20. Reconstructed Cornea-like Epithelium (RhCE) Test | Gentronix [gentronix.co.uk]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. thepsci.eu [thepsci.eu]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Synthesis of 2-Ethylhexyl L-lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and synthesis of 2-Ethylhexyl L-lactate, a versatile ester with growing applications in the pharmaceutical, cosmetic, and industrial sectors. The document details the isomeric forms of the molecule, explores both chemical and enzymatic synthetic routes, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.

Introduction

2-Ethylhexyl L-lactate is an ester formed from the reaction of L-lactic acid and 2-ethylhexanol.[1] It is recognized for its properties as a biodegradable solvent, plasticizer, and coalescing agent.[2][3] Its "green" characteristics, such as low toxicity and derivation from renewable resources, make it an attractive alternative to traditional petroleum-based solvents.[3] A thorough understanding of its stereochemical nature and synthetic pathways is crucial for its application in stereospecific synthesis and formulation development.

Stereochemistry of 2-Ethylhexyl L-lactate

2-Ethylhexyl L-lactate possesses two chiral centers, leading to the possibility of multiple stereoisomers.

-

Chiral Center 1: The Lactate Moiety. The "L" designation in 2-Ethylhexyl L-lactate refers to the stereoconfiguration of the lactate portion of the molecule, which corresponds to the (S)-configuration according to Cahn-Ingold-Prelog priority rules.[2][4]

-

Chiral Center 2: The 2-Ethylhexyl Moiety. The 2-ethylhexyl alcohol used in the synthesis also has a chiral center at the second carbon atom. This center can exist in either the (R) or (S) configuration.

Consequently, the reaction of L-lactic acid with racemic 2-ethylhexanol results in a mixture of two diastereomers: (S)-2-hydroxypropanoate of (R)-2-ethylhexanol and (S)-2-hydroxypropanoate of (S)-2-ethylhexanol. The physical and biological properties of these diastereomers may differ. Often, the commercially available 2-ethylhexanol is a racemic mixture, leading to a diastereomeric mixture of 2-Ethylhexyl L-lactate.[5]

Synthesis of 2-Ethylhexyl L-lactate

The primary method for synthesizing 2-Ethylhexyl L-lactate is the esterification of L-lactic acid with 2-ethylhexanol. This can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis

Acid catalysts are commonly employed to facilitate the esterification reaction. A highly efficient method utilizes an acidic ionic liquid, which offers advantages such as mild reaction conditions and catalyst recyclability.

Experimental Protocol: Synthesis using an Acidic Ionic Liquid Catalyst [5]

-

Catalyst Preparation: An ionic liquid catalyst, [Et₃NH][(HSO₄)(H₂SO₄)₂], is synthesized by reacting triethylamine with a threefold molar excess of sulfuric acid, with the addition of water to manage the reaction heat.

-

Esterification Reaction:

-

L-lactic acid and a twofold molar excess of 2-ethylhexanol are combined in a reactor.

-

The ionic liquid catalyst is added in a catalytic amount (15 mol%).

-

The reaction mixture is stirred at 60°C. The reaction progress can be monitored by gas chromatography (GC).

-

A biphasic system forms as the immiscible ester product is generated, which drives the reaction equilibrium towards the product side.

-

-

Product Isolation and Purification:

-

The organic phase, containing the 2-Ethylhexyl L-lactate, is separated.

-

The organic phase is dried with anhydrous MgSO₄.

-

The solvent and excess alcohol are removed under reduced pressure using a rotary evaporator. 2-ethylhexanol can be distilled off at 63–65 °C (10 mmHg).

-

The final product is obtained as a colorless liquid.

-

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Yield | 97% | [5] |

| Molar Ratio (2-ethylhexanol:lactic acid) | 2:1 | [5] |

| Catalyst Loading | 15 mol% | [5] |

| Reaction Temperature | 60°C | [5] |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder conditions and minimizing byproduct formation. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are effective biocatalysts for this esterification.[6][7]

Experimental Protocol: Enzymatic Synthesis using Novozym® 435 (Adapted from similar ester syntheses) [1][6]

-

Materials: L-lactic acid, 2-ethylhexanol, and Novozym® 435.

-

Reaction Setup:

-

Equimolar amounts of L-lactic acid and 2-ethylhexanol are mixed in a solvent-free system. To compensate for potential evaporation loss of the alcohol at elevated temperatures, a slight molar excess of 2-ethylhexanol (e.g., 10-20%) can be used.

-

Novozym® 435 is added to the mixture (e.g., 2.5% w/w of total reactants).

-

The reaction is carried out in a stirred tank reactor or a rotary evaporator under reduced pressure to remove the water byproduct and shift the equilibrium towards product formation.

-

The reaction temperature is maintained between 60-80°C.

-

The reaction progress is monitored by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) or GC.

-

-

Product Recovery:

-

The immobilized enzyme is recovered by filtration for potential reuse.

-

The product is purified by vacuum distillation to remove unreacted starting materials.

-

Quantitative Data for Enzymatic Synthesis (Projected based on similar ester syntheses)

| Parameter | Value | Reference |

| Biocatalyst | Novozym® 435 | [1][6] |

| Reaction Temperature | 70-80°C | [6] |

| Molar Ratio (2-ethylhexanol:acid) | 1.1:1 to 1.2:1 | [6] |

| Biocatalyst Loading | ~2.5% (w/w) | [6] |

| Reaction Time | 6-24 hours | [1][6] |

| Conversion | >95% | [6] |

Characterization Data

The synthesized 2-Ethylhexyl L-lactate can be characterized using various analytical techniques to confirm its structure and purity.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | [8] |

| Molecular Weight | 202.29 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 243.0 ± 8.0 °C | [8] |

| Density (20°C) | 0.954 ± 0.06 g/mL | [8] |

| ¹H NMR (400 MHz, DMSO) | [5] | |

| δ 5.29 (d, J = 5.7 Hz, 1H) | OH proton | [5] |

| δ 4.14–4.03 (m, 1H) | CH on lactate | [5] |

| δ 4.02–3.82 (m, 2H) | OCH₂ of ethylhexyl | [5] |

| δ 1.57–1.43 (m, 1H) | CH of ethylhexyl | [5] |

| δ 1.44–1.32 (m, 1H) | CH₃ of lactate | [5] |

| δ 1.42–1.04 (m, 11H) | Aliphatic protons of ethylhexyl | [5] |

| δ 0.92–0.70 (m, 6H) | CH₃ of ethylhexyl | [5] |

Visualizations

Synthesis Pathways

Caption: Synthesis pathways for 2-Ethylhexyl L-lactate.

Experimental Workflow for Chemical Synthesis

Caption: Experimental workflow for chemical synthesis.

Logical Relationship of Stereoisomers

Caption: Stereoisomeric relationship in 2-Ethylhexyl L-lactate.

References

- 1. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]

- 2. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biviture.com [biviture.com]

- 4. 2-Ethylhexyl lactate | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. biviture.com [biviture.com]

The Core Mechanism of Action of Green Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable science has positioned green solvents at the forefront of innovation in chemical synthesis and pharmaceutical development. Moving beyond their environmental credentials, this technical guide delves into the fundamental mechanisms through which these solvents exert their influence at a molecular level. Understanding these core principles is paramount for researchers and drug development professionals seeking to optimize reaction outcomes, enhance drug solubility and stability, and design more efficient and sustainable processes.

This guide provides a comprehensive overview of the molecular interactions governing the action of green solvents, detailed experimental protocols for their characterization, and a summary of their key physicochemical properties to aid in solvent selection and process optimization.

Fundamental Mechanisms of Action: A Molecular Perspective

The efficacy of green solvents in chemical and pharmaceutical applications stems from a combination of specific and non-specific intermolecular interactions with solute molecules. These interactions dictate solubility, stability, reactivity, and ultimately, the success of a given process.

Enhancing Solubility and Stability in Drug Development

A primary application of green solvents in the pharmaceutical industry is to address the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which is a major hurdle in drug development.[1] Green solvents improve solubility and stability through several key mechanisms:

-

Disruption of Crystal Lattice Energy: For a solute to dissolve, the energy required to break apart its crystal lattice structure must be overcome. Green solvents, through specific interactions, can effectively weaken these intermolecular forces within the solid API, facilitating its dissolution.[1]

-

Hydrogen Bonding: Many green solvents are excellent hydrogen bond donors or acceptors. This allows them to form strong hydrogen bonds with functional groups on drug molecules, such as hydroxyls, amines, and carbonyls.[1] This interaction not only aids in solvating the drug molecule but can also stabilize it in solution, preventing degradation.[1] The role of hydrogen bonding is crucial in the emission properties of fluorescent proteins, a concept that can be extended to understanding drug-solvent interactions.[2]

-

Hydrophobic Effects: In aqueous systems, the hydrophobic effect plays a significant role. Some green solvents can modulate the structure of water around a non-polar solute, reducing the entropic penalty of dissolution and thereby increasing solubility.[3] Hydrophobic deep eutectic solvents (HDESs) are a class of green solvents that leverage these interactions for applications like extraction from aqueous solutions.[4]

-

Solvation Shell Formation: Once a drug molecule is dissolved, the solvent molecules arrange themselves around it to form a solvation shell. This shell isolates the solute molecules from each other, preventing re-aggregation or precipitation.[1] The nature of this solvation shell, dictated by the solvent's properties, is critical for maintaining the stability of the dissolved drug.

Influencing Reaction Kinetics and Mechanisms

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Green solvents influence reaction kinetics and mechanisms through:

-

Stabilization of Transition States: Solvents can stabilize the transition state of a reaction more than the reactants, thereby lowering the activation energy and increasing the reaction rate. The polarity and hydrogen bonding capacity of the solvent are key factors in this stabilization.[5]

-

Preferential Solvation: In a solvent mixture, the immediate environment around the reacting species may have a different composition than the bulk solvent. This "preferential solvation" can create a microenvironment that is particularly favorable for the reaction.

-

Mass Transfer Effects: In heterogeneous reactions, the rate can be limited by the transport of reactants to the catalyst surface. The viscosity and solubility characteristics of the green solvent can significantly affect these mass transfer rates.

Quantitative Data for Green Solvent Selection

The rational selection of a green solvent requires a thorough understanding of its physicochemical properties. The following tables summarize key quantitative data for a range of common green solvents, providing a basis for comparison and informed decision-making.

Table 1: General Physicochemical Properties of Selected Green Solvents

| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |

| Water | 18.02 | 100.0 | 0.998 | 1.002 |

| Ethanol | 46.07 | 78.3 | 0.789 | 1.200 |

| Ethyl Lactate | 118.13 | 154.0 | 1.030 | 2.600 |

| γ-Valerolactone (GVL) | 100.12 | 207.0 | 1.050 | 2.200 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 78.0-80.0 | 0.860 | 0.600 |

| Cyrene™ | 126.11 | 227.0 | 1.250 | 14.100 |

| Supercritical CO₂ | 44.01 | 31.1 (critical temp) | Variable | Variable |

| [BMIM][BF₄] (an Ionic Liquid) | 226.03 | >300 | 1.170 | 96.000 |

Table 2: Solvatochromic and Solubility Parameters of Selected Green Solvents

| Solvent | Kamlet-Taft α (H-bond acidity) | Kamlet-Taft β (H-bond basicity) | Kamlet-Taft π* (Polarity/Polarizability) | Hansen δD (Dispersion) | Hansen δP (Polar) | Hansen δH (H-bond) |

| Water | 1.17 | 0.47 | 1.09 | 15.5 | 16.0 | 42.3 |

| Ethanol | 0.83 | 0.77 | 0.54 | 15.8 | 8.8 | 19.4 |

| Ethyl Lactate | 0.61 | 0.63 | 0.63 | 16.0 | 9.0 | 12.1 |

| γ-Valerolactone (GVL) | 0.00 | 0.55 | 0.88 | 18.6 | 13.7 | 8.8 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.00 | 0.48 | 0.44 | 16.8 | 5.7 | 4.1 |

| Cyrene™ | 0.00 | 0.71 | 1.04 | 19.5 | 14.5 | 7.6 |

| Supercritical CO₂ | 0.00 | 0.10 | -0.05 | 15.3 | 5.3 | 5.3 |

| [BMIM][BF₄] (an Ionic Liquid) | 0.42 | 0.37 | 0.99 | 17.0 | 12.0 | 10.0 |

Experimental Protocols for Characterizing Green Solvent Mechanisms

To elucidate the mechanism of action of green solvents, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.

Determination of Kamlet-Taft Parameters (α, β, π*)

Kamlet-Taft parameters are determined using solvatochromic probes, which are dyes that exhibit a change in their UV-Vis absorption spectrum depending on the solvent's properties.

Materials:

-

Spectrophotometer (UV-Vis)

-

Cuvettes (1 cm path length)

-

Solvatochromic dyes:

-

For π*: 4-Nitroanisole or N,N-dimethyl-4-nitroaniline

-

For β: 4-Nitrophenol

-

For α: Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) or Nile Red

-

-

Green solvent to be tested

-

Reference solvents with known Kamlet-Taft parameters

Procedure:

-

Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the appropriate solvatochromic dye in the green solvent and in a series of reference solvents.

-

Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).

-

Convert λ_max (in nm) to the transition energy E_T (in kcal/mol) using the formula: E_T = 28591 / λ_max.

-

For π, plot E_T of the probe against the known π values of the reference solvents. The π* of the green solvent is then determined from its measured E_T value using the resulting linear correlation.

-

For β, a similar procedure is followed using a different probe and plotting against known β values.

-

For α, the determination is often based on the E_T(30) scale using Reichardt's dye, where α is calculated from a multiparameter equation involving E_T(30), π*, and a small correction term.

Determination of Hansen Solubility Parameters (HSP)

HSP are determined by observing the solubility of a polymer or a solid solute in a range of solvents with known HSP.

Materials:

-

A set of approximately 20-30 solvents with diverse and known Hansen Solubility Parameters (δD, δP, δH).

-

The solute (e.g., a drug molecule) for which the HSP are to be determined.

-

Vials or test tubes.

-

Vortex mixer or shaker.

-

HSPiP software or a similar analysis tool.

Procedure:

-

Add a small, known amount of the solute to a known volume of each test solvent in separate vials.

-

Agitate the mixtures for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Visually assess the solubility of the solute in each solvent and score it as "good" (completely dissolved) or "bad" (partially dissolved or insoluble).

-

Input the list of "good" and "bad" solvents and their corresponding HSP into the HSPiP software.

-

The software calculates the HSP (δD, δP, δH) and the interaction radius (R₀) of the solute by finding the center and radius of a "solubility sphere" in the three-dimensional Hansen space that best encloses the "good" solvents and excludes the "bad" ones.[6][7]

Spectroscopic Analysis of Solute-Solvent Interactions

Spectroscopic techniques provide direct insight into the molecular interactions between the green solvent and the solute.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare samples of the solute dissolved in the deuterated green solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze changes in chemical shifts of the solute's protons and carbons upon dissolution in the green solvent compared to a reference solvent. These changes can indicate the sites of hydrogen bonding and other electronic interactions.[8][9]

-

Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of solvent and solute molecules, revealing details of the solvation shell structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain FT-IR spectra of the pure solute, the pure green solvent, and the solute-solvent mixture.

-

Look for shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O stretches). A shift to a lower frequency (red shift) typically indicates the formation of a hydrogen bond.

-

Visualizing Mechanisms and Workflows

Diagrams are essential tools for conceptualizing the complex relationships and processes involved in the application of green solvents.

References

- 1. How Green Solvents Improve Drug Delivery Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrophobic Deep-Melting Eutectics: Novel “Green” Solvents for the Removal of Toxic Substances from Aqueous Solution – Office of Undergraduate Research [uwm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DSpace [repository.kaust.edu.sa]

solubility profile of 2-Ethylhexyl lactate in different solvents

An In-depth Technical Guide to the Solubility Profile of 2-Ethylhexyl lactate

This technical guide provides a comprehensive overview of the solubility profile of this compound, a versatile and environmentally friendly solvent. The information is tailored for researchers, scientists, and professionals in drug development and various industrial sectors who utilize or are considering this high-performance lactate ester.

Introduction to this compound

This compound (EHL) is a high-boiling point, low-volatility ester of lactic acid and 2-ethylhexanol.[1] With the chemical formula C₁₁H₂₂O₃, it is a clear, colorless to pale yellow liquid with a mild odor.[1][2] EHL is recognized as a "green solvent" due to its excellent biodegradability and low toxicity profile, making it a sustainable alternative to traditional petroleum-based solvents.[1][2] Its applications are diverse, spanning coatings, industrial cleaning, agrochemicals, and cosmetics.[1][2]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various formulations. Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic 2-ethylhexyl chain, allows for a broad range of solvency.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water. There is a noted discrepancy in the reported values, which may be attributable to different experimental conditions or measurement techniques.

| Solvent | Temperature | Solubility |

| Water | Not Specified | 30 mg/100 mL[3] |

| Water | Not Specified | 0.3 g/L (equivalent to 30 mg/100 mL)[4] |

| Water | 20°C | 429 mg/L (equivalent to 42.9 mg/100 mL)[5] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents have been reported and are summarized below.

| Solvent | Solubility Description |

| N,N-Dimethylformamide | Very Soluble |

| Methanol | Soluble |

| Ethyl Alcohol | Soluble[3] |

| Propylene Glycol | Soluble[3] |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

| Glycerine | Insoluble[3] |

| Mineral Oil | Dispersible[3] |

| Lacquer Solvents, Diluents, and Oils | Miscible[3] |

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the public domain, a general and widely accepted methodology for determining the solubility of a liquid in a solvent is the isothermal equilibrium method. This method involves the following steps:

-

Preparation of Supersaturated Solution: A known excess amount of this compound is added to a known volume of the solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is typically used for this purpose.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to accelerate this process.

-

Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Quantification: The solubility is then expressed as the mass or moles of the solute per unit volume or mass of the solvent (e.g., g/100 mL, mol/L).

Chemical Reactivity: Hydrolysis of this compound

A key chemical property of this compound is its susceptibility to hydrolysis, particularly under acidic or basic conditions. This reaction involves the cleavage of the ester bond to yield lactic acid and 2-ethylhexanol. The hydrolysis process is a critical consideration in the formulation and storage of products containing EHL, especially in aqueous environments.

Caption: Hydrolysis of this compound into its constituent molecules.

Conclusion

This compound exhibits a versatile solubility profile, being miscible with a range of organic solvents while having low solubility in water. This characteristic, combined with its favorable environmental and safety profile, makes it a highly effective and sustainable solvent for a multitude of applications. The provided data and general experimental methodology offer a valuable resource for researchers and formulators working with this green solvent.

References

Methodological & Application

Application Notes and Protocols for 2-Ethylhexyl lactate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl lactate (2-EHL) is a bio-based, high-boiling point, and biodegradable solvent that is gaining significant attention as a sustainable alternative to conventional volatile organic compounds (VOCs) in various industrial applications, including organic synthesis.[1] Derived from the esterification of lactic acid and 2-ethylhexanol, 2-EHL possesses a unique combination of properties, including excellent solvency for a range of organic compounds, low toxicity, and a favorable environmental profile.[2][3] These characteristics position it as a promising medium for cleaner and safer chemical transformations.

This document provides detailed application notes on the use of this compound as a solvent in organic synthesis. While specific, published protocols for a wide range of organic reactions using 2-EHL as the primary solvent are currently limited in academic literature, its analogous compound, ethyl lactate, has been extensively studied as a green reaction medium. Therefore, this document will also provide detailed protocols using ethyl lactate to demonstrate the potential of lactate-derived solvents. Additionally, the application of 2-EHL in biocatalytic processes will be discussed.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | [3][][5] |

| Molecular Weight | 202.29 g/mol | [1][3][][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][6] |

| Boiling Point | 243.0 ± 8.0 °C at 760 mmHg | [2][] |

| Density | 0.954 ± 0.06 g/cm³ at 20 °C | [2][] |

| Flash Point | 99.2 ± 6.9 °C | [2][6] |

| Purity | Typically available as 95%, 98%, or 99% | [1][3][] |

| CAS Number | 6283-86-9 / 186817-80-1 (L-isomer) | [3][5] |

Application Notes: this compound as a Green Solvent

This compound's profile as a green solvent is supported by several key attributes:

-

Biodegradability: It is readily biodegradable, minimizing its environmental persistence.[2][6]

-

Low Volatility: Its high boiling point and low vapor pressure reduce worker exposure and emissions of volatile organic compounds (VOCs).[2]

-

Renewable Feedstock: It is derived from renewable resources, namely lactic acid (from fermentation) and 2-ethylhexanol.[1]

-

Low Toxicity: It exhibits low toxicity, making it a safer alternative to many conventional solvents.[6]

These properties make 2-EHL an attractive candidate for replacing traditional high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) in various synthetic applications.

Experimental Protocols in Lactate-Derived Solvents

While specific examples of 2-EHL as a primary solvent in a broad range of named organic reactions are not yet widely published, extensive research on the closely related ethyl lactate demonstrates the utility of this class of solvents. The following protocols are for reactions conducted in ethyl lactate and serve as a strong starting point for exploring the use of 2-EHL.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. Ethyl lactate, often in the presence of water, has been shown to be an effective medium for this reaction.

Reaction Scheme:

Experimental Protocol (Representative)

-

Reactants: To a round-bottom flask are added aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst: A palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) is then added.

-

Solvent: Ethyl lactate (3 mL) and water (1 mL) are added to the flask.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for a designated time (e.g., 2-12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Reactions in Ethyl Lactate/Water

| Aryl Halide | Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 80 | 2 | 93 |

| 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 80 | 3 | 96 |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ | 100 | 12 | 85 |

| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 100 | 8 | 91 |

Multicomponent Reactions

Ethyl lactate has also been successfully employed as a solvent for various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.

Example: Synthesis of Benzothiazoles

Reaction Scheme:

Experimental Protocol (Representative)

-

Reactants: In a reaction vessel, o-aminothiophenol (1.0 mmol) and an aldehyde (1.0 mmol) are mixed.

-

Catalyst: A catalyst, such as a proline-based ionic liquid (10 mol%), is added.

-

Solvent: Ethyl lactate (2 mL) is used as the reaction medium.

-

Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60 °C) for a certain duration (e.g., 1-3 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography. In the cited example, a 90% yield of 2-phenylbenzothiazole was obtained when using benzaldehyde.[7]

Application in Biocatalysis

This compound has found application in biocatalysis, particularly in reactions involving lipases. Often, these are conducted in "solvent-free" systems where one of the reactants is in large excess and also functions as the reaction medium.

Example: Lipase-Catalyzed Synthesis of Esters

Lipases, such as Novozym® 435 (from Candida antarctica), are effective catalysts for esterification reactions. In the synthesis of various 2-ethylhexyl esters, 2-ethylhexanol can serve as both a reactant and the solvent.

Experimental Protocol (Representative for Ester Synthesis)

-

Reactants: A fatty acid (e.g., palmitic acid, 1.0 mol) and a molar excess of 2-ethylhexanol (e.g., 5.0 mol) are added to a thermostated batch reactor.

-

Catalyst: An immobilized lipase (e.g., Novozym® 435, 5% w/w of substrates) is added to the mixture.[8]

-

Reaction Conditions: The reaction is conducted at an elevated temperature (e.g., 60-80 °C) with agitation.[8][9][10] The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Work-up and Purification: Once the desired conversion is reached, the immobilized enzyme is filtered off for reuse. The excess 2-ethylhexanol can be removed by vacuum distillation to yield the crude 2-ethylhexyl ester, which can be further purified if necessary.